molecular formula C10H6N2O5 B147749 2,4-Dinitro-1-naphthol CAS No. 605-69-6

2,4-Dinitro-1-naphthol

Cat. No.: B147749
CAS No.: 605-69-6
M. Wt: 234.16 g/mol
InChI Key: FFRBMBIXVSCUFS-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-naphthol is an organic compound characterized by the presence of two nitro groups at positions 2 and 4, and a hydroxyl group at position 1 on a naphthalene ring. This compound is known for its yellow crystalline appearance and is commonly used as a dye, particularly in histological staining to highlight cellular structures .

Mechanism of Action

Target of Action

2,4-Dinitro-1-naphthol, also known as Martius Yellow, is a toxic dye chemically related to trinitrophenol (picric acid) . It is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . The primary target of this compound is the Pentaerythritol tetranitrate reductase .

Mode of Action

The compound interacts with its target by uncoupling oxidative phosphorylation . This interaction disrupts the normal energy production pathway in cells, leading to changes in cellular metabolism .

Biochemical Pathways

The affected pathway is the oxidative phosphorylation pathway, a crucial part of cellular respiration . By uncoupling this process, this compound disrupts the normal flow of protons across the mitochondrial membrane, leading to a decrease in ATP production . This can have downstream effects on various cellular processes that rely on ATP for energy.

Pharmacokinetics

Like many other dyes, it is likely to be absorbed and distributed throughout the body following exposure . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The primary molecular effect of this compound’s action is the disruption of normal cellular energy production . This can lead to a variety of cellular effects, including decreased cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to cross cell membranes and interact with its target . Additionally, the presence of other chemicals in the environment can influence the compound’s stability and reactivity .

Biochemical Analysis

Biochemical Properties

It is known that Martius Yellow is used in histology as a dye This suggests that it may interact with proteins or other biomolecules in cells to produce a color change

Cellular Effects

It is known that Martius Yellow is used to stain erythrocytes yellow so that they contrast well with red fibrin in trichrome staining methods This suggests that 2,4-Dinitro-1-naphthol may have some effect on cell function, possibly through interactions with cell signaling pathways, gene expression, or cellular metabolism

Molecular Mechanism

It is known that Martius Yellow is synthesized by indirect nitration of α-naphthol (1-naphthol), to obtain the dinitrated compound . This involves successive sulfonation and nitration reactions

Temporal Effects in Laboratory Settings

It is known that Martius Yellow is relatively stable

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-naphthol typically involves the nitration of 1-naphthol. The process begins with the sulfonation of 1-naphthol using concentrated sulfuric acid, followed by nitration with a mixture of nitric acid and sulfuric acid. The reaction is carried out in an aqueous medium, and the product is isolated through vacuum filtration and washing with cold water .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dinitro-1-naphthol has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2,4-Dinitro-1-naphthol is unique due to the presence of two nitro groups, which significantly enhance its electron-accepting capabilities compared to mono-nitro derivatives. This makes it more effective in charge transfer reactions and as a dye. Additionally, its specific substitution pattern on the naphthalene ring provides distinct chemical and physical properties that are advantageous in various applications .

Properties

IUPAC Name

2,4-dinitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)8(11(14)15)5-9(10)12(16)17/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRBMBIXVSCUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060544
Record name 1-Naphthalenol, 2,4-dinitro-
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Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-brown crystalline powder; [Alfa Aesar MSDS]
Record name Martius yellow
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CAS No.

605-69-6
Record name 2,4-Dinitro-1-naphthol
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Record name Martius yellow
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Record name Martius yellow
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Record name 1-Naphthalenol, 2,4-dinitro-
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Record name 1-Naphthalenol, 2,4-dinitro-
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Record name 2,4-dinitro-1-naphthol
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Record name MARTIUS YELLOW
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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